molecular formula C22H20N4O2 B2535633 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide CAS No. 1207055-69-3

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide

Cat. No. B2535633
CAS RN: 1207055-69-3
M. Wt: 372.428
InChI Key: YLKXQRLBOFPFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide” is a derivative of quinoxaline-2-carboxamide . It is part of a series of compounds that have been synthesized and evaluated for their in vitro antimycobacterial activity .


Synthesis Analysis

The synthesis of this compound involves the preparation of a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides . The compounds were prepared as more stable amides of quinoxaline-2-carboxylic acids .

Scientific Research Applications

Synthesis and Chemical Transformations

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoxaline-2-carboxamide belongs to a class of compounds that have been studied for their unique chemical transformations and potential applications in medicinal chemistry. One relevant study involves the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process. This synthesis showcases the compound's role in generating doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, leading to new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002) Synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, doubly constrained ACC derivatives, by a remarkable cyclopropanation process..

Radioligand Potential for PET Imaging

Another application of related quinoline-2-carboxamide derivatives is in the development of potential radioligands for positron emission tomography (PET) imaging. Specifically, N-[methyl-11C]methylated quinoline-2-carboxamides have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo, showing promise for PBR imaging with PET due to high specific binding to PBR in various organs (Matarrese et al., 2001) Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors..

Antibacterial and Antitumor Activities

Research into heterocyclic carboxamides, including quinoline derivatives, has highlighted their significant antibacterial and antitumor potentials. For instance, new quinolinylphosphonates have been synthesized and shown to exhibit antibacterial potency against Gram-positive bacteria and activity against Candida albicans, demonstrating the potential therapeutic applications of these compounds (Arsanious et al., 2019) Synthesis, X-ray, DFT Studies and Antimicrobial Properties of New Quinolinylphosphonates.. Additionally, substituted quinoline-2-carboxamides have been prepared and characterized, showing higher activity against Mycobacterium tuberculosis than standard treatments, indicating their potential as antimycobacterial agents (Goněc et al., 2012) Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †..

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-21(20-12-23-18-3-1-2-4-19(18)25-20)24-17-8-7-14-9-10-26(13-16(14)11-17)22(28)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKXQRLBOFPFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.